molecular formula C10H19NO2 B2469783 tert-Butyl 2-cyclopropylethylcarbamate CAS No. 1465140-82-2

tert-Butyl 2-cyclopropylethylcarbamate

Cat. No.: B2469783
CAS No.: 1465140-82-2
M. Wt: 185.267
InChI Key: GTSSBABWJUSJMR-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropylethylcarbamate: is a chemical compound with the molecular formula C10H19NO2 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopropylethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-cyclopropylethylaminetert-Butyl 2-cyclopropylethylcarbamate+HCl\text{tert-Butyl chloroformate} + \text{2-cyclopropylethylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-cyclopropylethylamine→tert-Butyl 2-cyclopropylethylcarbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclopropylethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted carbamate compounds.

Scientific Research Applications

tert-Butyl 2-cyclopropylethylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it useful in multi-step synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropylethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar protecting group properties.

    tert-Butyl 2-aminoethylcarbamate: Another carbamate compound with a different alkyl chain.

    tert-Butyl N-(2-hydroxyethyl)carbamate: A carbamate with a hydroxyl group, offering different reactivity.

Uniqueness: tert-Butyl 2-cyclopropylethylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

tert-butyl N-(2-cyclopropylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSSBABWJUSJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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